molecular formula C6H9ClN4O2 B1219730 6-(2-Aminoethyl)amino-5-chlorouracil CAS No. 399550-08-4

6-(2-Aminoethyl)amino-5-chlorouracil

Cat. No. B1219730
M. Wt: 204.61 g/mol
InChI Key: UBIZYYDQUSJYIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of uracil derivatives often involves complex reactions aiming at introducing various functional groups to the uracil backbone. For example, studies have demonstrated the synthesis of uracil derivatives by condensation reactions, using reagents like COMU for coupling uracil with carboxylic acids, resulting in high yields and purity under optimized conditions (Marx et al., 2019).

Molecular Structure Analysis

Molecular structure analysis through X-ray crystallography and spectroscopy reveals the planarity of the uracil ring and the spatial orientation of substituted groups. For instance, studies on 5,6-diaminouracil derivatives have shown distinct conformations of amino groups, which significantly influence the molecule's stability and reactivity (Hueso-Ureña et al., 1997).

Chemical Reactions and Properties

Uracil derivatives undergo various chemical reactions, including aminolysis, photochemical transformations, and substitution reactions, which significantly alter their chemical properties. For example, the electron attachment studies on chlorouracil isomers reveal the formation of negative ion fragments via dissociative electron attachment, indicating their reactivity towards electron-rich species (Denifl et al., 2004).

Physical Properties Analysis

The physical properties of uracil derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are influenced by the nature and position of substituents on the uracil ring. For instance, the synthesis and characterization of complexes involving 5-chlorouracil have revealed their polymeric nature and high decomposition points, indicating stability and potential for various applications (Narang et al., 1998).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and tautomerism, are fundamental for understanding the behavior of uracil derivatives in chemical and biological systems. Studies on the tautomerism and molecular structure of chlorouracil, for instance, provide insights into the stability and reactivity of different tautomers, which is critical for predicting their behavior in various environments (Ortiz et al., 2014).

Scientific Research Applications

Synthesis and Derivative Formation

  • 6-(2-Aminoethyl)amino-5-chlorouracil can undergo chemical transformations to form various derivatives. For instance, 5-Dimethylamino-1-aminoindan reacts with 6-chlorouracil to yield specific chlorouracil derivatives, indicating the potential of 6-chlorouracil derivatives in synthetic organic chemistry (Ulanenko et al., 2006).

Biological Activities and Applications

  • Some derivatives of 6-chlorouracil exhibit notable biological activities. For instance, a series of 6-(Arylthio)uracils synthesized from 6-chlorouracil showed moderate activities against hepatitis B Virus (HBV) and HIV-1 virus (El-Emam et al., 2001).
  • In the field of cancer research, derivatives of 6-chlorouracil have been studied for their potential as antimetastatic agents. One such derivative, 6-amino-5-chlorouracil, showed significant inhibition of thymidine phosphorylase, a key enzyme involved in tumor growth and metastasis (Takao et al., 2000).

Photolytic and Physicochemical Studies

  • 6-Chlorouracil derivatives also show interesting photolytic properties. For example, the monoanionic form of 6-chlorouracil undergoes photochemical transformation in aqueous medium, which could have implications in environmental chemistry and photodynamic therapy (Kazimierczuk & Shugar, 1971).
  • Studies have also focused on the molecular structure and tautomerism of 6-chlorouracil, which are important for understanding its chemical behavior and potential in drug design (Ortiz et al., 2014).

Pharmacological Properties

  • In pharmacology, 6-chlorouracil derivatives have been synthesized and evaluated for their potential as inhibitors of thymidine phosphorylase, an enzyme implicated in various diseases including cancer (Klein et al., 2001).

Future Directions

The studies show antitumor activity for a drug targeting TP and suggest that inhibitors of TP could be used to augment the clinical efficacy of drugs targeting the Vascular Endothelial Growth Factor (VEGF) pathway . This suggests potential future directions for the use of AEAC in cancer treatment.

properties

IUPAC Name

6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4O2/c7-3-4(9-2-1-8)10-6(13)11-5(3)12/h1-2,8H2,(H3,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIZYYDQUSJYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC1=C(C(=O)NC(=O)N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328064
Record name 6-(2-Aminoethyl)amino-5-chlorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Aminoethyl)amino-5-chlorouracil

CAS RN

399550-08-4
Record name 6-(2-Aminoethyl)amino-5-chlorouracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=722590
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(2-Aminoethyl)amino-5-chlorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
H Lu, RS Klein, EL Schwartz - Clinical Cancer Research, 2009 - AACR
Purpose: Tumors produce multiple proangiogenic factors, making it unlikely that agents targeting a single angiogenic pathway will be sufficient to treat the spectrum of tumors that occur …
Number of citations: 32 aacrjournals.org
EL Schwartz… - 1997 - apps.dtic.mil
Thymidine phosphorylase TP catalyzes the phosphorolysis of thymidine and other pyrimidine 2-deoxyribonucleosides. In addition, TP has been shown to possess angiogenic activity in …
Number of citations: 3 apps.dtic.mil
RS Klein, M Lenzi, TH Lim, KA Hotchkiss… - Biochemical …, 2001 - Elsevier
Thymidine phosphorylase (TP) catalyzes the reversible phosphorolysis of thymidine and other pyrimidine 2′-deoxyribonucleosides. In addition, TP has been shown to possess …
Number of citations: 81 www.sciencedirect.com
SA Grabovskiy, IG Konkina, YI Murinov… - Current Organic …, 2012 - ingentaconnect.com
The reaction of 5-aminouracil with peroxyl radicals generated by the thermal decomposition of 2,2'-azo-bis(2- methylpropionitrile) (AIBN) and 2,2'-azo-bis(2-amidinopropane) …
Number of citations: 32 www.ingentaconnect.com
W Zielenkiewicz, P Szterner - Journal of Chemical & Engineering …, 2007 - ACS Publications
The molar heat capacities C p ,m of four crystalline compounds (5-aminouracil, 6-aminouracil, 6-amino-1-methyluracil, and 6-amino-1,3-dimethyluracil) were determined using a …
Number of citations: 7 pubs.acs.org
S Ortiz, MA Palafox, VK Rastogi, T Akitsu, IH Joe… - … Acta Part A: Molecular …, 2013 - Elsevier
A Raman and FT-IR study of the biomolecule 5-chlorouracil in the solid state was carried out. The unit cell found in the crystal was simulated as a tetramer form by density functional …
Number of citations: 26 www.sciencedirect.com
H Lu, RS Klein, EL Schwartz - … cancer research: an official journal of …, 2009 - ncbi.nlm.nih.gov
Purpose Tumors produce multiple pro-angiogenic factors, making it unlikely that agents targeting a single angiogenic pathway will be sufficient to treat the spectrum of tumors which …
Number of citations: 0 www.ncbi.nlm.nih.gov
SH Weng, SC Tseng, YC Huang, HJ Chen… - Biochemical …, 2012 - Elsevier
Elevated thymidine phosphorylase (TP) levels, a key enzyme in the pyrimidine nucleoside salvage pathway, are associated with an aggressive disease phenotype and poor prognoses. …
Number of citations: 21 www.sciencedirect.com
G Pula, E Garonna, WB Dunn, M Hirano… - … , and vascular biology, 2010 - Am Heart Assoc
Objective—Micromolar concentrations of the proangiogenic metabolite deoxyribose-1-phosphate (dRP) were detected in platelet supernatants by mass spectrometry. In this study, we …
Number of citations: 21 www.ahajournals.org
H Bera, BJ Tan, L Sun, AV Dolzhenko, WK Chui… - European Journal of …, 2013 - Elsevier
Thirty-three 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its 5-thioxo analogues were designed and synthesized which contained different substituents at meta- and/or para-positions …
Number of citations: 34 www.sciencedirect.com

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